molecular formula C16H18BrN5OS B3923343 8-bromo-5-methyl-3-[(2-morpholin-4-ylethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole

8-bromo-5-methyl-3-[(2-morpholin-4-ylethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B3923343
M. Wt: 408.3 g/mol
InChI Key: AQOSBQYTQABLTH-UHFFFAOYSA-N
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Description

8-bromo-5-methyl-3-[(2-morpholin-4-ylethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that belongs to the family of triazinoindoles. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a morpholin-4-ylethylthio substituent. The indole nucleus is a common scaffold in many biologically active molecules, making this compound of significant interest in various fields of research.

Properties

IUPAC Name

4-[2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN5OS/c1-21-13-3-2-11(17)10-12(13)14-15(21)18-16(20-19-14)24-9-6-22-4-7-23-8-5-22/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOSBQYTQABLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)SCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-bromo-5-methyl-3-[(2-morpholin-4-ylethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the triazino ring and the subsequent functionalization with bromine, methyl, and morpholin-4-ylethylthio groups. Common reagents used in these reactions include brominating agents, methylating agents, and morpholine derivatives. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

8-bromo-5-methyl-3-[(2-morpholin-4-ylethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Addition: The compound can undergo addition reactions with various electrophiles, leading to the formation of addition products.

Scientific Research Applications

8-bromo-5-methyl-3-[(2-morpholin-4-ylethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 8-bromo-5-methyl-3-[(2-morpholin-4-ylethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

8-bromo-5-methyl-3-[(2-morpholin-4-ylethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds, such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-bromo-5-methyl-3-[(2-morpholin-4-ylethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 2
Reactant of Route 2
8-bromo-5-methyl-3-[(2-morpholin-4-ylethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole

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